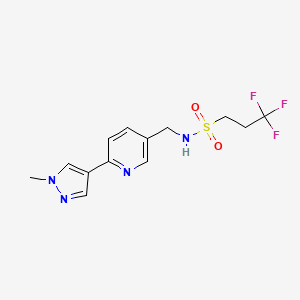

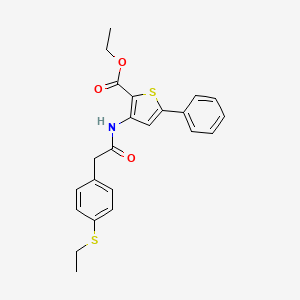

3,3,3-trifluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3,3,3-trifluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H . The molecule also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has a central carbon atom attached to three fluorine atoms and one other carbon atom . The sulfonamide group is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .

Synthesis Analysis

The synthesis of similar compounds often involves the use of palladium-catalyzed coupling reactions . For instance, the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which are key intermediates for important building blocks, has been reported .科学的研究の応用

Synthesis and Reactivity

3,3,3-Trifluoropropene derivatives, including similar compounds to the one , have been explored for their reactivity in the synthesis of various organic compounds. For instance, derivatives of 3,3,3-trifluoropropene can react with diazo compounds to produce trifluoromethyl substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones. These reactions are useful for creating trifluoromethylated synthons, which are valuable in organic synthesis (Plancquaert et al., 1996).

Catalysis and Chemical Transformations

Sulfonamides, including structures similar to the compound , have been used as terminators in cationic cyclisations to form pyrrolidines and other polycyclic systems. These reactions are catalyzed by trifluoromethanesulfonic (triflic) acid, demonstrating the potential of sulfonamides in facilitating complex organic transformations (Haskins & Knight, 2002).

Material Science and Polymer Chemistry

In the field of materials science, the trifluoromethyl group and related structures have been incorporated into polymers. For example, new diamines containing pyridine and trifluoromethylphenyl groups have been synthesized for preparing fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit properties like high glass transition temperatures and solubility in organic solvents, making them useful in various applications (Liu et al., 2013).

Organic Synthesis and Medicinal Chemistry

Compounds containing the trifluoromethanesulfonamide group have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against Gram-positive and Gram-negative bacteria, and fungi. Such research highlights the potential of trifluoromethanesulfonamide derivatives in medicinal chemistry and pharmaceuticals (Fadda et al., 2016).

作用機序

Target of Action

It’s known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors .

Mode of Action

It’s known that many indole derivatives interact with their targets by electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

It’s known that many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

It’s known that many indole derivatives have diverse biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .

Action Environment

It’s known that the reactivity of certain compounds can be influenced by factors such as temperature .

特性

IUPAC Name |

3,3,3-trifluoro-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N4O2S/c1-20-9-11(8-18-20)12-3-2-10(6-17-12)7-19-23(21,22)5-4-13(14,15)16/h2-3,6,8-9,19H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUCZFQVOHZPHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-trifluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2859526.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea](/img/structure/B2859528.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2859532.png)

![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2859535.png)

![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2859536.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2859537.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2859538.png)

![2-((2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2859543.png)

![2-chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2859546.png)